molecular formula C7H8N4 B580474 [1,2,4]Triazolo[1,5-a]pyridin-2-ylmethanamine CAS No. 1369412-53-2

[1,2,4]Triazolo[1,5-a]pyridin-2-ylmethanamine

Cat. No. B580474
M. Wt: 148.169
InChI Key: WDZWUBFUAJAJSK-UHFFFAOYSA-N
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Description

“[1,2,4]Triazolo[1,5-a]pyridin-2-ylmethanamine” is a compound with the molecular weight of 221.09 . It is also known as “1-{[1,2,4]triazolo[1,5-a]pyridin-2-yl}methanamine dihydrochloride” and has the CAS Number: 2418709-28-9 . This compound is part of the [1,2,4]Triazolo[1,5-a]pyrimidines, which are known to have a wide range of pharmacological activities such as anticancer, antimicrobial, anti-tubercular, CB2 cannabinoid agonists, feticide, and adenosine antagonists .


Synthesis Analysis

The synthesis of [1,2,4]Triazolo[1,5-a]pyridin-2-ylmethanamine involves various methods. One common approach is the oxidative cyclization of N-(2-pyridyl)amidines using oxidizers such as NaOCl, Pb(OAc)4, or MnO2 . Another method involves the condensation of diamino-substituted pyrimidinones with orthoesters or chloroanhydrides . Additionally, 2-Amino[1,2,4]triazolo[1,5-a]pyridines can be obtained by the action of NH2OH·HCl on (2-pyridyl)thiocarbamathioyl derivatives formed by the reaction of 2-aminopyridines with ethoxycarbonyl thioisocyanate .


Molecular Structure Analysis

The molecular structure of [1,2,4]Triazolo[1,5-a]pyridin-2-ylmethanamine is characterized by a triazolo[1,5-a]pyridine ring. The IUPAC Standard InChI for this compound is 1S/C7H8N4.2ClH/c8-5-6-9-7-3-1-2-4-11(7)10-6;;/h1-4H,5,8H2;2*1H . The InChI key is VRSHUTDEHYIEQN-UHFFFAOYSA-N .


Chemical Reactions Analysis

The chemical reactions involving [1,2,4]Triazolo[1,5-a]pyridin-2-ylmethanamine are diverse. For instance, a catalyst-free, additive-free, and eco-friendly method for synthesizing 1,2,4-triazolo[1,5-a]pyridines under microwave conditions has been established . This tandem reaction involves the use of enaminonitriles and benzohydrazides, a transamidation mechanism followed by nucleophilic addition with nitrile, and subsequent condensation to yield the target compound in a short reaction time .


Physical And Chemical Properties Analysis

The compound “[1,2,4]Triazolo[1,5-a]pyridin-2-ylmethanamine” is a solid at room temperature . It has a molecular weight of 184.63 . The compound is stored at room temperature and in a dark place .

Safety And Hazards

The compound “[1,2,4]Triazolo[1,5-a]pyridin-2-ylmethanamine” is associated with certain hazards. It has been assigned the GHS07 pictogram and the signal word "Warning" . The hazard statements associated with this compound are H302, H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .

Future Directions

The [1,2,4]Triazolo[1,5-a]pyridin-2-ylmethanamine and its analogs have shown a wide range of pharmacological activities, making them an interesting area for future research. Their potential in drug design, especially as inhibitors of type I and II Janus kinases, suggests that they could be further explored for their therapeutic potential . Additionally, their synthesis methods, particularly those that are eco-friendly and catalyst-free, could be optimized for large-scale production .

properties

IUPAC Name

[1,2,4]triazolo[1,5-a]pyridin-2-ylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N4/c8-5-6-9-7-3-1-2-4-11(7)10-6/h1-4H,5,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDZWUBFUAJAJSK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=NN2C=C1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90857343
Record name 1-([1,2,4]Triazolo[1,5-a]pyridin-2-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90857343
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[1,2,4]Triazolo[1,5-a]pyridin-2-ylmethanamine

CAS RN

1369412-53-2
Record name 1-([1,2,4]Triazolo[1,5-a]pyridin-2-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90857343
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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